molecular formula C16H14ClN5O2 B2816398 N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396792-08-7

N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2816398
CAS No.: 1396792-08-7
M. Wt: 343.77
InChI Key: ZMEOGEBGOSDIQG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a morpholine group, a carboxamide group, and a 5-chloro-2-cyanophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the morpholine and carboxamide groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyridazine compounds.

Scientific Research Applications

N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and inflammation. This article summarizes the current understanding of its biological activity, including relevant data tables, case studies, and research findings.

This compound belongs to a class of compounds known for their diverse pharmacological profiles. The chemical structure can be described as follows:

  • Molecular Formula : C13_{13}H12_{12}ClN3_{3}O
  • Molecular Weight : 265.71 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival. Notably, it has been studied for its effects on the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in various cancers.

Inhibition of ERK5

Research indicates that compounds similar to this compound exhibit potent inhibition of ERK5, which plays a crucial role in tumor growth and angiogenesis. Inhibition of ERK5 has been linked to reduced cell proliferation and increased apoptosis in cancer cell lines. For example, a related study demonstrated that a compound with structural similarities showed an IC50_{50} value of approximately 24 nM against ERK5 in cellular assays .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Value Reference
ERK5 Inhibition IC50_{50}24 nM
Selectivity (Kinase Panel)Low selectivity
Oral Bioavailability24%
Metabolic StabilityPoor

Anticancer Activity

In vivo studies involving xenograft models have shown that compounds targeting the ERK5 pathway can significantly reduce tumor size. For instance, one study reported that treatment with an ERK5 inhibitor led to a reduction in tumor growth by over 50% compared to control groups . This highlights the potential therapeutic application of this compound in cancer treatment.

Anti-inflammatory Properties

Beyond cancer, there is emerging evidence suggesting that this compound may have anti-inflammatory properties. A related compound demonstrated significant efficacy in alleviating symptoms associated with ulcerative colitis in animal models, indicating potential for broader therapeutic applications . This suggests that this compound may also modulate inflammatory pathways.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c17-12-2-1-11(10-18)14(9-12)19-16(23)13-3-4-15(21-20-13)22-5-7-24-8-6-22/h1-4,9H,5-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEOGEBGOSDIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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